6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one
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Overview
Description
6-Hexyl-7-methoxy-3-phenyl-4H-chromen-4-one is a synthetic organic compound with the molecular formula C22H24O3. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-3-phenyl-4H-chromen-4-one with hexyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-7-methoxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-ol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-4-one scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman-4-ol derivatives.
Scientific Research Applications
6-Hexyl-7-methoxy-3-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3-phenyl-4H-chromen-4-one: A structurally similar compound with a methoxy group at the 7-position and a phenyl group at the 3-position.
7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one: Another related compound with a hydroxy group at the 7-position and a methoxyphenyl group at the 3-position.
Uniqueness
6-Hexyl-7-methoxy-3-phenyl-4H-chromen-4-one is unique due to the presence of a hexyl group at the 6-position, which can influence its chemical properties and biological activities. This structural variation can lead to differences in solubility, reactivity, and interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
6-hexyl-7-methoxy-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-3-4-5-7-12-17-13-18-21(14-20(17)24-2)25-15-19(22(18)23)16-10-8-6-9-11-16/h6,8-11,13-15H,3-5,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHIUSNXNUEOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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